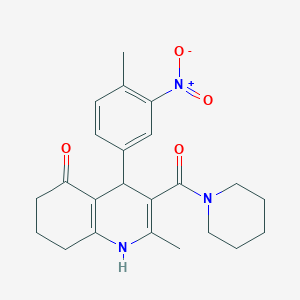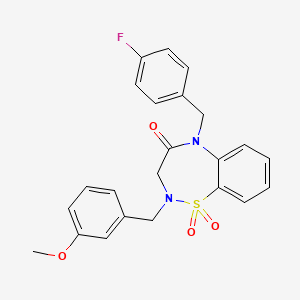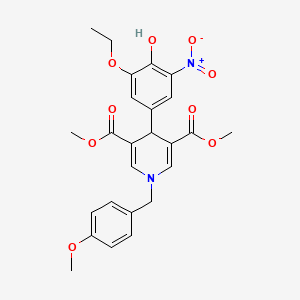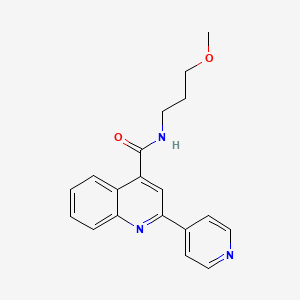![molecular formula C20H22Cl2N2O2S B11211980 2-[(2-chloroacetyl)-(thiophen-2-ylmethyl)amino]-2-(4-chlorophenyl)-N-cyclopentylacetamide](/img/structure/B11211980.png)
2-[(2-chloroacetyl)-(thiophen-2-ylmethyl)amino]-2-(4-chlorophenyl)-N-cyclopentylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the quinazolinone class, characterized by its bicyclic aromatic structure. Quinazolinones have gained attention due to their diverse medicinal properties, including antihypertensive, antitumor, antiplasmodial, antiviral, and anti-inflammatory activities . The compound’s full chemical name is quite a mouthful, so let’s break it down:
- 2-[(2-chloroacetyl)-(thiophen-2-ylmethyl)amino]-2-(4-chlorophenyl)-N-cyclopentylacetamide
Preparation Methods
The synthetic routes for this compound involve several steps. While I don’t have access to proprietary industrial methods, I can describe the general approach:
- Step 1: Synthesis of the Quinazolinone Core
- Start with 2-aminobenzoyl chloride.
- React it with 2-chloroacetyl chloride to form the quinazolinone core.
- Introduce the cyclopentyl group via acylation with cyclopentylamine.
Chemical Reactions Analysis
- Reactions : The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common Reagents and Conditions :
- Oxidation : Use oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
- Reduction : Employ reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
- Substitution : Halogenation reactions with chlorine or bromine.
- Major Products : The specific products depend on the reaction conditions and substituents. For example, reduction could yield the corresponding amine.
Scientific Research Applications
- Chemistry : Investigate its reactivity, stability, and potential as a building block for other compounds.
- Biology : Explore its interactions with biological macromolecules (enzymes, receptors).
- Medicine : Assess its pharmacological properties (antimicrobial, anticancer).
- Industry : Consider its use in drug development or as a starting material for other derivatives.
Mechanism of Action
- Targets : Identify molecular targets (e.g., enzymes, receptors).
- Pathways : Investigate signaling pathways affected by the compound.
Comparison with Similar Compounds
- Uniqueness : Highlight its distinctive features compared to other quinazolinones.
- Similar Compounds : Explore related compounds, such as raltitrexed (Tomudex®) and other quinazolinone derivatives .
Properties
Molecular Formula |
C20H22Cl2N2O2S |
|---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
2-[(2-chloroacetyl)-(thiophen-2-ylmethyl)amino]-2-(4-chlorophenyl)-N-cyclopentylacetamide |
InChI |
InChI=1S/C20H22Cl2N2O2S/c21-12-18(25)24(13-17-6-3-11-27-17)19(14-7-9-15(22)10-8-14)20(26)23-16-4-1-2-5-16/h3,6-11,16,19H,1-2,4-5,12-13H2,(H,23,26) |
InChI Key |
HHACKPFXKXOFAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C(C2=CC=C(C=C2)Cl)N(CC3=CC=CS3)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-oxo-2-[4-(4-propylcyclohexyl)phenyl]ethyl N-[(4-chlorophenyl)carbonyl]tryptophanate](/img/structure/B11211901.png)


![N-Phenyl-5-[(2-propylpentanamido)methyl]-1,3,4-thiadiazole-2-carboxamide](/img/structure/B11211919.png)
![2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B11211923.png)
![1-(3,4-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11211931.png)

![1-(2,5-dimethoxyphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11211946.png)
![3-(4-Bromophenyl)-3-hydroxy-1-(2-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11211949.png)
![7-(3-methylphenyl)-N-(2-methylpropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11211955.png)
![2-[(2-Fluorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11211966.png)
![ethyl 2-(2-((4-benzyl-5-((2-(4-methoxyphenyl)acetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11211979.png)

![1-{[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}propan-2-ol](/img/structure/B11211986.png)
